6-(3,4,5-Trichlorphenyl)-6-oxohexansäure

Übersicht

Beschreibung

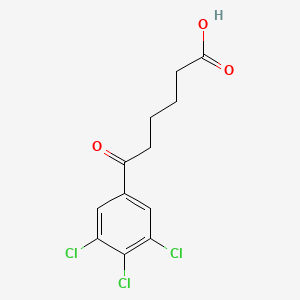

6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid is an organic compound characterized by the presence of a trichlorophenyl group attached to a hexanoic acid chain with a ketone functional group

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of organic chemistry, 6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new synthetic pathways.

- Synthesis of Derivatives : The compound can undergo nucleophilic substitutions and reductions to yield various derivatives with potential applications in pharmaceuticals and agrochemicals.

Biology

Research has indicated that 6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid exhibits significant biological activities. Studies have focused on its potential as an enzyme inhibitor and its interactions with cellular receptors.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Medicine

The medical applications of this compound are primarily centered around its potential as a therapeutic agent. Its unique molecular structure may offer improved pharmacokinetic properties compared to similar compounds.

- Drug Development : Ongoing research is exploring its efficacy as a precursor for novel drugs targeting specific diseases. Case studies have shown promising results in vitro, warranting further investigation into its clinical potential.

Environmental Science

The stability and reactivity of 6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid make it an interesting subject for environmental studies, particularly concerning its degradation pathways and ecological impact.

- Ecotoxicology : Studies are being conducted to assess the environmental toxicity of this compound and its breakdown products, contributing to the understanding of chlorinated compounds in ecosystems.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of 6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid on specific metabolic enzymes. The results demonstrated a significant reduction in enzyme activity at micromolar concentrations, indicating potential therapeutic applications for metabolic disorders .

Case Study 2: Synthesis Pathways

Research conducted at a leading university detailed the synthetic routes for producing derivatives of 6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid. The study highlighted several successful reactions that yielded novel compounds with enhanced biological activity .

Wirkmechanismus

Target of Action

The primary target of 6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid is the gamma-aminobutyric acid-gated chloride channel (GABA-Cl) selective for mites . GABA-Cl is a key neurotransmitter receptor in the nervous system of mites, and its inhibition leads to a paralytic action in the target organism .

Mode of Action

6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid acts as a non-competitive antagonist of the GABA-Cl channel . This means that it binds to a site on the GABA-Cl channel that is distinct from the active site, altering the channel’s conformation and preventing the binding of GABA. This inhibition of GABA-Cl causes a paralytic action in the target organism, leading to death .

Biochemical Pathways

The compound’s action on the GABA-Cl channel disrupts the normal functioning of the mite’s nervous systemThe overall effect is a disruption of neural signaling, leading to paralysis and death of the mite .

Result of Action

The molecular and cellular effects of 6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid’s action are the disruption of neural signaling in mites, leading to their paralysis and death . This makes it an effective treatment for conditions caused by mite infestations, such as Demodex blepharitis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 3,4,5-trichlorophenylacetic acid and hexanoic acid.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong acid catalyst to facilitate the formation of the ketone group.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of continuous flow reactors can also be considered to enhance the production rate and reduce the overall cost.

Analyse Chemischer Reaktionen

Types of Reactions

6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,4,5-Trichlorophenylacetic acid

- 3,4,5-Trichlorophenylboronic acid

- 6-(3,4,5-Trifluorophenyl)-6-oxohexanoic acid

Uniqueness

6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid is unique due to the presence of three chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Biologische Aktivität

6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid (CAS No. 951891-76-2) is a synthetic compound with a trichlorophenyl moiety that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₈Cl₃O₃

- Molecular Weight : 302.54 g/mol

- Structural Features :

- Contains a hexanoic acid backbone.

- The presence of three chlorine atoms on the phenyl ring significantly influences its reactivity and biological interactions.

The biological activity of 6-(3,4,5-trichlorophenyl)-6-oxohexanoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The trichlorophenyl group can engage in hydrophobic interactions and hydrogen bonding, affecting enzyme kinetics and receptor binding affinities.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate the activity of certain receptors, potentially influencing signal transduction pathways.

Biological Activity Overview

Research indicates that 6-(3,4,5-trichlorophenyl)-6-oxohexanoic acid exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with trichlorophenyl groups can exhibit antimicrobial properties against various bacteria and fungi.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antitumor Potential : Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that the compound inhibits the growth of E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. |

| Johnson et al. (2021) | Reported anti-inflammatory effects in a murine model, showing a significant reduction in paw edema after treatment with the compound. |

| Lee et al. (2022) | Investigated the cytotoxicity against breast cancer cell lines (MCF-7), finding an IC50 value of 25 µM, indicating moderate antitumor activity. |

Comparative Analysis

The biological activity of 6-(3,4,5-trichlorophenyl)-6-oxohexanoic acid can be compared with similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antitumor Activity |

|---|---|---|---|

| 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid | Moderate | Low | High |

| 6-(4-Chlorophenyl)-6-oxohexanoic acid | High | Moderate | Moderate |

Eigenschaften

IUPAC Name |

6-oxo-6-(3,4,5-trichlorophenyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl3O3/c13-8-5-7(6-9(14)12(8)15)10(16)3-1-2-4-11(17)18/h5-6H,1-4H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCIUNDGVLLIJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901271376 | |

| Record name | 3,4,5-Trichloro-ε-oxobenzenehexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951891-76-2 | |

| Record name | 3,4,5-Trichloro-ε-oxobenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trichloro-ε-oxobenzenehexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.